molecular formula C19H28N2O2 B4408091 4-prop-2-enoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

4-prop-2-enoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B4408091
M. Wt: 316.4 g/mol
InChI Key: FVAITFJSGXDFBI-UHFFFAOYSA-N
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Description

4-(Allyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is an organic compound that features a benzamide core with an allyloxy group and a piperidinyl substituent

Properties

IUPAC Name

4-prop-2-enoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-6-11-23-16-9-7-14(8-10-16)17(22)20-15-12-18(2,3)21-19(4,5)13-15/h6-10,15,21H,1,11-13H2,2-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAITFJSGXDFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-prop-2-enoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:

    Formation of the Allyloxy Group: The allyloxy group can be introduced through the reaction of an appropriate benzyl alcohol derivative with allyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced by reacting 2,2,6,6-tetramethyl-4-piperidone with an appropriate amine under reductive amination conditions.

    Coupling Reaction: The final step involves coupling the allyloxy-substituted benzyl alcohol with the piperidinyl amine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The allyloxy group can undergo oxidation to form an epoxide or an aldehyde.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Thioethers or secondary amines.

Scientific Research Applications

4-(Allyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-prop-2-enoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy and piperidinyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(Methoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
  • 4-(Ethoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Comparison:

  • Uniqueness: The allyloxy group in 4-prop-2-enoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide provides unique reactivity compared to methoxy or ethoxy analogs. This can lead to different chemical and biological properties.
  • Reactivity: The presence of the allyloxy group allows for additional reactions such as epoxidation, which are not possible with methoxy or ethoxy groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-prop-2-enoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Reactant of Route 2
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4-prop-2-enoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

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